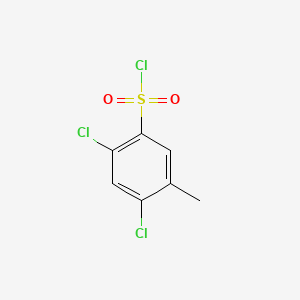

2,4-Dichloro-5-methylbenzenesulfonyl chloride

Description

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, DEPT)

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the molecular structure and electronic environment of this compound. In proton nuclear magnetic resonance spectroscopy, signals corresponding to aromatic protons and the methyl group provide insight into the substitution pattern on the benzene ring. The aromatic region typically displays characteristic patterns reflecting the asymmetric substitution of the benzene ring, with distinct chemical shifts for protons in different electronic environments created by the electron-withdrawing chlorine atoms and sulfonyl chloride group. The methyl group attached to the benzene ring appears as a characteristic singlet, with its chemical shift influenced by the proximity to the electronegative chlorine substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for aromatic carbons, the methyl carbon, and the sulfonyl carbon. The quaternary carbons bearing chlorine substituents exhibit characteristic downfield shifts due to the deshielding effect of the electronegative chlorine atoms. Distortionless Enhancement by Polarization Transfer experiments would distinguish between different carbon multiplicities, providing additional structural confirmation. The sulfonyl carbon typically appears significantly downfield due to the electron-withdrawing nature of the sulfonyl chloride functional group. Integration patterns and coupling constants provide quantitative information about the number of equivalent nuclei and their spatial relationships within the molecular structure.

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy serves as a powerful tool for identifying characteristic functional groups and vibrational modes in this compound. The sulfonyl chloride functional group exhibits distinctive stretching vibrations, with asymmetric and symmetric sulfur-oxygen stretches typically appearing in the 1350-1150 wavenumber region. The sulfur-chlorine bond displays characteristic stretching frequencies that distinguish it from other halogen-containing functional groups. Aromatic carbon-carbon stretching vibrations appear in the 1600-1450 wavenumber region, with specific patterns reflecting the substitution pattern on the benzene ring.

The carbon-hydrogen stretching modes of both aromatic and aliphatic protons provide additional structural information, with aromatic carbon-hydrogen stretches appearing around 3000-3100 wavenumbers and methyl carbon-hydrogen stretches occurring in the 2800-3000 wavenumber region. Carbon-chlorine stretching vibrations contribute to the fingerprint region of the spectrum, typically appearing below 800 wavenumbers. Out-of-plane bending modes of aromatic carbon-hydrogen bonds provide information about the substitution pattern and symmetry of the benzene ring. The combination of these vibrational modes creates a characteristic infrared fingerprint that enables unambiguous identification of the compound and verification of its purity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 259/261/263, reflecting the isotopic distribution pattern characteristic of compounds containing three chlorine atoms. The isotopic pattern provides distinctive confirmation of the number of chlorine atoms present in the molecule, as each chlorine atom contributes to the characteristic spacing and intensity distribution of isotopic peaks. Fragmentation typically involves loss of chlorine atoms and sulfonyl chloride groups, generating characteristic daughter ions that provide structural information.

Common fragmentation pathways include loss of sulfur dioxide (64 mass units) and chlorine atoms (35/37 mass units), creating fragment ions that retain portions of the original molecular structure. The base peak often corresponds to a stable aromatic fragment, typically formed through elimination of the sulfonyl chloride functionality. Collision-induced dissociation experiments would provide additional fragmentation data, enabling detailed mapping of fragmentation pathways and confirmation of structural assignments. The mass spectrometric data, combined with accurate mass measurements, provides definitive molecular formula confirmation and serves as a reliable analytical technique for compound identification and purity assessment.

Properties

IUPAC Name |

2,4-dichloro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKCDYLPLBSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182536 | |

| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-86-4 | |

| Record name | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28286-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28286-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-methylbenzene-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Using Chlorosulfonic Acid

This method is one of the most common approaches to synthesize this compound. The process typically includes the following steps:

Reagents :

- 2,4-Dichloro-5-methylbenzene

- Chlorosulfonic acid

- Catalyst (e.g., sulfuric acid)

-

- In a reaction flask, mix 2,4-Dichloro-5-methylbenzene with chlorosulfonic acid in a controlled environment.

- Heat the mixture to a temperature range of 80-100 °C for several hours.

- After completion, quench the reaction by adding ice-cold water to precipitate the product.

- Filter and purify the crude product through recrystallization.

Yield and Purity : This method typically yields a product purity of over 95% with yields ranging from 70% to 90% depending on reaction conditions.

Method Using Sulfuryl Chloride

Another effective method involves using sulfuryl chloride as a sulfonylating agent:

Reagents :

- 2,4-Dichloro-5-methylbenzene

- Sulfuryl chloride

- Lewis acid catalyst (e.g., aluminum chloride)

-

- Combine 2,4-Dichloro-5-methylbenzene with sulfuryl chloride in the presence of a Lewis acid catalyst.

- Maintain the reaction at low temperatures (0-10 °C) to manage exothermic reactions.

- After completion, work up the reaction mixture similarly by quenching and purifying.

Yield and Purity : The yields can be comparable to those obtained using chlorosulfonic acid, often exceeding 85%.

Comparative Analysis of Methods

The following table summarizes key aspects of the two primary methods discussed:

| Method | Reagent Used | Temperature Range | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorosulfonic Acid | Chlorosulfonic acid | 80-100 °C | 70-90 | >95 |

| Sulfuryl Chloride | Sulfuryl chloride | 0-10 °C | >85 | >95 |

Research Findings and Considerations

Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and minimize by-products during synthesis. For instance, controlling the temperature and reaction time is crucial for achieving high purity levels in the final product.

Environmental Considerations

Both methods generate hydrochloric acid as a by-product, necessitating appropriate waste management strategies to mitigate environmental impact.

Industrial Applications

The industrial production of this compound often utilizes continuous processing techniques to enhance efficiency and scalability while ensuring safety and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2,4-Dichloro-5-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonyl group, which enhance its electrophilicity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,4-Dichloro-5-methylbenzenesulfonyl chloride

- CAS No.: 28286-86-4

- Molecular Formula : C₇H₅Cl₃O₂S

- Molecular Weight : 259.54 g/mol

- Purity : ≥97% (commercial grade) .

Structural Features :

The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 1 (Figure 1). This combination of electron-withdrawing chlorine atoms and an electron-donating methyl group creates unique electronic and steric properties, making it a versatile intermediate in organic synthesis .

Comparison with Structurally Similar Sulfonyl Chlorides

Structural Analogs and Key Properties

The following table summarizes critical differences between this compound and its analogs:

Reactivity and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atoms in this compound enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides) . Fluorine substituents (e.g., in 2,4-dichloro-5-fluorobenzenesulfonyl chloride) increase metabolic stability and lipophilicity, making such analogs valuable in medicinal chemistry . The methyl group at position 5 introduces steric hindrance, slightly reducing reactivity compared to non-methylated analogs but improving regioselectivity in reactions .

Heterocyclic Modifications :

- The oxazole ring in 2-(1,3-oxazol-5-yl)benzenesulfonyl chloride introduces π-π stacking capabilities and hydrogen-bonding sites, expanding utility in metal-organic frameworks (MOFs) or enzyme inhibitors .

Pentafluorosulfur Group :

- The SF₅ group in 2-methyl-5-(pentafluorosulfur)benzenesulfonyl chloride is strongly electron-withdrawing, dramatically enhancing the electrophilicity of the sulfonyl chloride group. This compound is used in specialty polymers requiring extreme chemical resistance .

Biological Activity

Introduction

2,4-Dichloro-5-methylbenzenesulfonyl chloride (DCMBSC) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer effects, antioxidant properties, and enzyme inhibition. We will also present relevant case studies and research findings to provide a comprehensive overview.

- Chemical Formula : C7H5Cl3O2S

- CAS Number : 28286-86-4

- Molecular Weight : 239.54 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of DCMBSC exhibit significant anticancer properties. For instance, a study involving chalcone derivatives containing the 2,4-dichlorobenzenesulfonamide moiety showed notable cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- HL-60 (acute promyelocytic leukemia)

- AGS (gastric adenocarcinoma)

The compounds displayed IC50 values ranging from 0.89 to 9.63 µg/mL , indicating potent activity against these cancer cells . Specifically, one derivative showed the highest activity against AGS cells, leading to cell cycle arrest in the subG0 phase and inducing apoptosis through mitochondrial membrane depolarization and caspase activation .

Table 1: Anticancer Activity of DCMBSC Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Derivative 5 | AGS | 0.89 | Mitochondrial depolarization, caspase activation |

| Derivative 6 | HeLa | 3.45 | Cell cycle arrest |

| Derivative 7 | HL-60 | 5.12 | Apoptosis induction |

Antioxidant Properties

In addition to anticancer effects, DCMBSC derivatives have shown significant antioxidant activity. The study reported that these compounds could inhibit DPPH and ABTS radicals effectively, with derivative 5 demonstrating the highest antiradical effect . This antioxidant capacity is crucial for mitigating oxidative stress in biological systems.

Enzyme Inhibition

DCMBSC has also been evaluated for its enzyme inhibition capabilities. The sulfonamide moiety engages in interactions with various enzymes, leading to inhibition of:

- Tyrosinase

- α-glucosidase

- α-amylase

These interactions are primarily due to electrostatic and noncovalent bonding with protein residues at the receptor binding sites . The inhibition of such enzymes could have implications in drug design and therapeutic applications.

Table 2: Enzyme Inhibition by DCMBSC Derivatives

| Enzyme | Inhibition Type | IC50 (µg/mL) |

|---|---|---|

| Tyrosinase | Competitive | 25.61 |

| α-Glucosidase | Non-competitive | 30.12 |

| α-Amylase | Mixed-type | 28.45 |

Study on Anticancer Effects

A pivotal study published in Journal of Medicinal Chemistry investigated the anticancer effects of several DCMBSC derivatives on human cancer cell lines. The researchers found that treatment with these compounds resulted in significant cell death and alterations in cell cycle progression, particularly in AGS cells . The study concluded that these derivatives could serve as potential candidates for further development in cancer therapy.

Research on Antioxidant Activity

Another study focused on the antioxidant properties of DCMBSC derivatives reported their effectiveness in scavenging free radicals. The research highlighted the potential use of these compounds in preventing oxidative damage associated with various diseases .

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-methylbenzenesulfonyl chloride, and how can purity be optimized?

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation combines LC-MS (electrospray ionization, negative mode) to observe the molecular ion peak ([M-Cl]⁻ at m/z 224) and ¹H/¹³C NMR analysis. Key NMR signals include aromatic protons (δ 7.2–7.8 ppm, doublets) and methyl groups (δ 2.5 ppm). Discrepancies in spectra may indicate residual solvents or hydrolysis; repeated recrystallization in dry hexane is recommended .

Q. What precautions are critical for handling this compound in the lab?

- Methodological Answer : Due to its hydrolytic sensitivity, use anhydrous solvents and inert gas lines during reactions. Personal protective equipment (PPE) should include impervious gloves (e.g., nitrile) and sealed goggles. Spills require immediate neutralization with sodium bicarbonate and disposal in halogenated waste containers .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions for bioactive molecule synthesis?

-

Methodological Answer : The sulfonyl chloride group acts as an electrophile, reacting with amines (e.g., chalcone derivatives) under mild conditions (0°C, THF, triethylamine). For example, coupling with 4-aminoacetophenone yields sulfonamide derivatives with anticancer activity. Reaction progress is monitored via TLC (silica gel 60 F₂₅₄; eluent: 7:3 hexane/ethyl acetate) .

-

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the sulfur atom, and (2) elimination of HCl. Steric hindrance from the methyl and chloro substituents slows kinetics, requiring extended reaction times (12–24 h) .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for sulfonamide derivatives of this compound?

- Methodological Answer : Contradictions in LC-MS or NMR data (e.g., unexpected adducts or splitting patterns) can arise from trace moisture or metal ions. Mitigation strategies:

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of chloro and methyl groups on sulfur's electrophilicity. Solvent effects (e.g., THF vs. DCM) are simulated using the Polarizable Continuum Model (PCM). Predictions correlate with experimental Hammett σ values to guide catalyst selection .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to design experiments to validate decomposition thresholds?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) at heating rates of 5–10°C/min under nitrogen. Compare results with thermogravimetric analysis (TGA) to distinguish melting from decomposition. Discrepancies between studies may arise from impurities; repeat tests with recrystallized samples .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.